4-Butoxy-2,6-difluorobenzaldehyde

Description

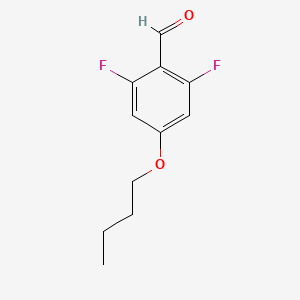

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-butoxy-2,6-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c1-2-3-4-15-8-5-10(12)9(7-14)11(13)6-8/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPPSJNGJUIJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C(=C1)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501291140 | |

| Record name | Benzaldehyde, 4-butoxy-2,6-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373920-93-4 | |

| Record name | Benzaldehyde, 4-butoxy-2,6-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373920-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-butoxy-2,6-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of 4 Butoxy 2,6 Difluorobenzaldehyde in Organic Synthesis

Role as a Building Block in the Synthesis of Functional Molecules

4-Butoxy-2,6-difluorobenzaldehyde is recognized as a key building block for constructing complex organic compounds. The aldehyde functional group is highly reactive and participates in a variety of chemical transformations, while the difluoro-substituted phenyl ring can influence the electronic properties, lipophilicity, and metabolic stability of the final molecule.

While fluorinated benzaldehydes are generally important intermediates in medicinal chemistry, specific applications of this compound in the synthesis of the following pharmaceutical classes are not extensively documented in publicly available scientific literature. The potential for its use exists within established synthetic methodologies, but direct, published examples are scarce.

Arginase is a metalloenzyme involved in the urea cycle, converting L-arginine to L-ornithine and urea. google.com Its inhibitors are investigated for various therapeutic applications. The synthesis of many potent arginase inhibitors, such as those based on 2-amino-6-boronohexanoic acid (ABH), involves multiple steps. mdpi.comchemscene.com Some synthetic routes for arginase inhibitors utilize substituted benzaldehydes for steps like N-alkylation. mdpi.com However, a review of the scientific literature and patent databases did not yield specific examples of this compound being used in the synthesis of arginase inhibitors.

Pyrimidinedione structures are a core feature of many biologically active molecules. Their synthesis often involves the condensation of compounds like ureas or thioureas with β-dicarbonyl compounds or α,β-unsaturated ketones. While chalcones, which can be derived from benzaldehydes, can be precursors to pyrimidine derivatives, there is no specific documentation found that details the use of this compound in the synthesis of pyrimidinedione compounds.

Anti-tubulin agents are a class of anticancer drugs that interfere with the microtubule dynamics within cells. Many of these compounds are complex natural products or their synthetic analogs. While novel heterocyclic compounds are being developed as antitubulin agents, the direct use of this compound as a starting material in the documented synthesis of such derivatives is not apparent from the available literature.

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are precursors to flavonoids and possess a wide range of biological activities. They are typically synthesized via the Claisen-Schmidt condensation, which is a base-catalyzed reaction between an aromatic aldehyde and an acetophenone. google.com

The aldehyde group and aromatic ring of this compound make it a suitable reactant for this type of synthesis. In a typical reaction, it would be condensed with a substituted or unsubstituted acetophenone in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a suitable solvent such as ethanol.

General Reaction for Chalcone Synthesis:

This compound + Substituted Acetophenone --(Base, Solvent)--> Chalcone Derivative

While the general methodology is well-established, specific examples detailing the reaction of this compound to produce chalcone derivatives are not prominently featured in peer-reviewed journals. However, its structural similarity to other benzaldehydes used in these syntheses confirms its utility in this role.

Table 1: Components for a Representative Claisen-Schmidt Condensation

| Role | Compound Example |

| Aldehyde | This compound |

| Ketone | Acetophenone |

| Catalyst | Sodium Hydroxide (NaOH) |

| Solvent | Ethanol |

Fluorinated organic compounds play a significant role in the agrochemical industry due to their enhanced biological activity. Difluorobenzaldehyde derivatives are known to be important intermediates for pesticides and other agricultural chemicals. google.comgoogleapis.comguidechem.com For instance, 2,6-difluorobenzaldehyde (B1295200) is a key intermediate for benzoylurea insecticides, which interfere with chitin synthesis in insects. google.com

The presence of the 2,6-difluoro substitution pattern in this compound suggests its potential as a valuable building block for the development of new agrochemicals. The butoxy group can further modify the molecule's properties, potentially influencing its efficacy, environmental persistence, and selectivity. While specific commercial agrochemicals derived directly from this compound are not detailed in the available literature, its structural motifs are consistent with those used in modern agrochemical research.

Intermediate in Materials Science Applications

The specific structural characteristics of this compound make it a valuable building block in the field of materials science, particularly in the synthesis of porphyrins and ligands for metal complexes with tailored electronic and photophysical properties.

Porphyrins and their derivatives are of significant interest due to their diverse applications, including as photosensitizers in photodynamic therapy, catalysts, and components in molecular electronics. The introduction of fluorine atoms into the porphyrin macrocycle can significantly alter its electronic properties, stability, and catalytic activity. The Lindsey synthesis is a widely adopted method for the preparation of meso-substituted porphyrins, involving the acid-catalyzed condensation of pyrrole with an aldehyde, followed by oxidation.

While direct synthesis of octafluorinated porphyrins using this compound has not been extensively detailed in the literature, the established reactivity of other difluorobenzaldehydes in similar reactions provides a strong basis for its potential application. For instance, the condensation of 2,6-difluorobenzaldehyde with pyrrole under Lindsey conditions is a known route to corresponding porphyrins. The butoxy group in this compound would be expected to influence the electronic properties of the resulting porphyrin, potentially enhancing its solubility and modifying its photophysical characteristics.

Table 1: Key Parameters in Lindsey Porphyrin Synthesis

| Parameter | Description | Typical Conditions |

| Reactants | Pyrrole and a substituted aldehyde. | Equimolar amounts or a slight excess of one reactant. |

| Catalyst | Typically a Lewis acid or a strong protic acid. | Trifluoroacetic acid (TFA), boron trifluoride etherate (BF₃·OEt₂). |

| Solvent | A non-polar, aprotic solvent. | Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃). |

| Oxidizing Agent | Added after condensation to aromatize the porphyrinogen intermediate. | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), p-chloranil. |

| Temperature | Generally mild conditions. | Room temperature. |

The synthesis of asymmetrically substituted porphyrins can also be envisioned through a stepwise approach, condensing a dipyrromethane with this compound and another distinct aldehyde. This methodology allows for precise control over the substitution pattern of the final porphyrin.

Lanthanide complexes are renowned for their unique luminescent and magnetic properties, making them valuable in applications such as bio-imaging, sensors, and light-emitting devices. The design of the organic ligand is crucial in modulating these properties. Schiff base ligands, formed by the condensation of an aldehyde with a primary amine, are particularly versatile for coordinating with lanthanide ions.

Substituted benzaldehydes are common precursors for these Schiff base ligands. For example, 4-butyloxy benzaldehyde (B42025) has been utilized to synthesize ligands that form stable complexes with lanthanide ions. The presence of the butoxy group can enhance the solubility of the resulting complexes in organic solvents and influence their liquid crystalline properties. The incorporation of fluorine atoms, as in this compound, can further modify the ligand field around the lanthanide ion, thereby affecting the luminescence quantum yield and lifetime of the complex.

The synthesis of a Schiff base ligand from this compound would typically involve its reaction with a suitable amine, such as a substituted aniline or an aliphatic diamine, under reflux in an appropriate solvent like ethanol. The resulting ligand can then be reacted with a lanthanide salt (e.g., chloride or nitrate) to form the desired complex.

Table 2: Representative Schiff Base Ligand Synthesis for Lanthanide Complexes

| Aldehyde Precursor | Amine Precursor | Resulting Ligand Type | Potential Lanthanide Ions |

| This compound | Substituted Aniline | Bidentate Schiff Base | Eu³⁺, Tb³⁺, Dy³⁺ |

| This compound | Ethylenediamine | Tetradentate Schiff Base | La³⁺, Gd³⁺, Lu³⁺ |

| This compound | Diethylenetriamine | Pentadentate Schiff Base | Yb³⁺, Nd³⁺, Er³⁺ |

Contribution to the Synthesis of Diverse Heterocyclic Compounds

Benzaldehyde derivatives are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds. The specific reactivity of this compound can be harnessed to construct various heterocyclic scaffolds, such as pyrimidines and thiazines. These heterocycles are prevalent in medicinal chemistry and materials science.

For instance, in the Biginelli reaction, a three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea, this compound could be employed to synthesize dihydropyrimidinones or their thio-analogs. The electron-withdrawing fluorine atoms may influence the reaction rate and the properties of the resulting heterocyclic product. Similarly, this aldehyde can participate in condensation reactions with active methylene compounds followed by cyclization with reagents like hydroxylamine or hydrazine to yield isoxazoles and pyrazoles, respectively.

Utilisation in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating substantial portions of all starting materials. The use of substituted benzaldehydes in MCRs is well-established.

The Ugi four-component reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, is a powerful tool for generating diverse peptide-like structures. The electron-rich nature of the aromatic ring in this compound, due to the para-butoxy group, could enhance its reactivity as the aldehyde component in such reactions. This could potentially lead to higher yields or allow for milder reaction conditions. The steric hindrance from the ortho-fluorine atoms might also play a role in the stereochemical outcome of the reaction.

In addition to the Ugi and Biginelli reactions, this compound could be a valuable substrate in other MCRs, such as the Passerini reaction, which involves an aldehyde, a carboxylic acid, and an isocyanide. The diverse functional group tolerance of many MCRs would allow for the incorporation of the unique electronic and steric features of this aldehyde into complex molecular scaffolds.

Computational and Theoretical Studies on 4 Butoxy 2,6 Difluorobenzaldehyde

Quantum Chemical Calculations for Understanding Electronic Structure

The electronic structure of 4-Butoxy-2,6-difluorobenzaldehyde is significantly influenced by its substituent groups. The butoxy group at the para position is an electron-donating group (EDG) through resonance, increasing the electron density of the aromatic ring. Conversely, the two fluorine atoms at the ortho positions are strongly electron-withdrawing groups (EWGs) due to their high electronegativity, which they exert through an inductive effect. The aldehyde group is also electron-withdrawing. This push-pull electronic arrangement is expected to create a polarized molecule with a significant dipole moment.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and its electronic absorption properties. For substituted benzaldehydes, the HOMO is typically a π-orbital delocalized over the benzene (B151609) ring and the electron-donating substituents, while the LUMO is often a π*-orbital with significant contributions from the benzaldehyde (B42025) moiety.

In the case of this compound, the electron-donating butoxy group would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The electron-withdrawing fluorine and aldehyde groups would lower the energy of the LUMO, making it a better electron acceptor and more reactive towards nucleophiles. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would likely show a region of negative potential (electron-rich) around the oxygen atom of the aldehyde group, making it a likely site for electrophilic attack or hydrogen bonding. Regions of positive potential (electron-poor) would be expected around the hydrogen atom of the aldehyde group and on the fluorine atoms, indicating susceptibility to nucleophilic attack. The butoxy group would contribute to the negative potential on the aromatic ring, while the fluorine atoms would have the opposite effect.

| Calculated Property | Expected Trend for this compound | Influencing Factors |

|---|---|---|

| HOMO Energy | Relatively High | Electron-donating butoxy group |

| LUMO Energy | Relatively Low | Electron-withdrawing fluorine and aldehyde groups |

| HOMO-LUMO Gap | Moderate to Small | Combined effects of EDG and EWGs |

| Dipole Moment | Significant | Polarity of C-F, C=O, and C-O bonds |

| MEP Negative Region | Aldehyde Oxygen | Lone pairs on the oxygen atom |

| MEP Positive Region | Aldehyde Hydrogen, Fluorine Atoms | Electron-withdrawing nature of O and F |

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. These techniques are fundamental in drug discovery and design.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. Studies on substituted benzaldehydes have shown that they can act as inhibitors for various enzymes. For example, benzaldehyde derivatives have been investigated as inhibitors of enzymes like phenoloxidase.

Molecular Dynamics Simulations

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor interaction over time. An MD simulation would start with the docked pose of this compound in the protein's binding site and then simulate the movements of all atoms in the system over a period of time. This can reveal the stability of the binding pose, the key interactions that maintain the binding, and any conformational changes in the protein upon ligand binding. While no specific MD simulation data for this compound is available, such studies on similar molecules highlight the importance of stable hydrogen bonds and hydrophobic interactions for effective binding.

| Potential Interaction Type | Molecular Feature of this compound | Potential Interacting Protein Residue Types |

|---|---|---|

| Hydrogen Bonding | Aldehyde Oxygen (acceptor) | Amino acids with donor groups (e.g., Serine, Threonine, Lysine) |

| Hydrophobic Interactions | Butoxy chain, Benzene ring | Nonpolar amino acids (e.g., Leucine, Isoleucine, Valine) |

| Halogen Bonding | Fluorine atoms | Electron-rich atoms (e.g., backbone carbonyl oxygens) |

| π-π Stacking | Benzene ring | Aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) |

Predictive Modeling for Reactivity and Selectivity

Predictive modeling, often through Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies, can forecast the reactivity and selectivity of a molecule in various chemical transformations. These models correlate structural or electronic descriptors of a series of compounds with their observed activities or properties.

For this compound, its reactivity is governed by the interplay of its functional groups. The aldehyde group is susceptible to nucleophilic attack at the carbonyl carbon and can undergo reactions like aldol condensation, Wittig reactions, and reductions. The aromatic ring can undergo electrophilic substitution, although the presence of two deactivating fluorine atoms would make this less favorable than in an unsubstituted benzaldehyde. However, the activating butoxy group would direct incoming electrophiles to the ortho and para positions relative to it (meta positions relative to the aldehyde).

| Reaction Type | Predicted Reactivity of this compound | Justification |

|---|---|---|

| Nucleophilic attack at carbonyl | Enhanced | Electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon. |

| Electrophilic aromatic substitution | Deactivated but directed | Deactivating effect of fluorine and aldehyde groups, but directing effect of the butoxy group. |

| Oxidation of aldehyde | Feasible | Standard aldehyde reactivity. |

| Reduction of aldehyde | Feasible | Standard aldehyde reactivity. |

Conformational Analysis of this compound

Conformational analysis aims to determine the most stable three-dimensional arrangement of a molecule's atoms. For this compound, the key conformational degrees of freedom are the rotation around the C(aryl)-C(aldehyde) bond and the rotations within the butoxy chain.

Studies on ortho-substituted benzaldehydes have shown that the planarity of the aldehyde group with respect to the benzene ring can be influenced by steric and electronic factors. For di-ortho-substituted benzaldehydes, steric hindrance between the aldehyde group and the ortho substituents can lead to a non-planar conformation. In the case of this compound, the fluorine atoms are relatively small, but their electrostatic repulsion with the aldehyde oxygen could favor a conformation where the aldehyde group is twisted out of the plane of the benzene ring.

However, a planar conformation allows for maximum conjugation between the π-system of the benzene ring and the carbonyl group, which is energetically favorable. Computational studies on similar molecules often reveal a shallow potential energy surface with a low barrier to rotation, suggesting that the molecule may exist as a mixture of conformers at room temperature. The butoxy chain is flexible and can adopt numerous conformations, with the extended all-trans conformation generally being the lowest in energy in the absence of other interactions.

| Dihedral Angle | Expected Low-Energy Conformation | Influencing Factors |

|---|---|---|

| C(ring)-C(ring)-C(aldehyde)=O | Likely near-planar or slightly twisted | Balance between steric repulsion (F and O) and electronic conjugation. |

| C(ring)-O-C(butyl)-C(butyl) | Likely anti (trans) | Minimization of steric hindrance in the butoxy chain. |

Q & A

What are the recommended methods for synthesizing 4-Butoxy-2,6-difluorobenzaldehyde, and how do reaction conditions influence yield?

Basic Research Question

The synthesis of this compound can be approached via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. For SNAr, starting with 2,6-difluoro-4-bromobenzaldehyde (CAS 537013-51-7), the bromine atom can be replaced by a butoxy group using potassium tert-butoxide or sodium butoxide in a polar aprotic solvent (e.g., DMF or DMSO) at 80–120°C . Yield optimization requires careful control of temperature, stoichiometry, and catalyst (e.g., CuI for Ullmann-type coupling). Cross-coupling methods like Suzuki-Miyaura may require a boronic ester derivative of butanol, though steric hindrance from the butoxy group may reduce efficiency .

What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Basic Research Question

Key characterization tools include:

- NMR Spectroscopy :

- ¹H NMR : A singlet for the aldehyde proton (~10 ppm), splitting patterns for fluorine-coupled aromatic protons, and signals for the butoxy chain (δ 0.9–1.7 ppm for CH₃ and CH₂ groups) .

- ¹³C NMR : Distinct peaks for the aldehyde carbon (~190 ppm), fluorine-substituted carbons (deshielded to ~160–165 ppm), and butoxy carbons .

- IR Spectroscopy : Stretching bands for C=O (~1700 cm⁻¹) and C-F (~1200 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z ~214 (C₁₁H₁₂F₂O₂) with fragmentation patterns reflecting loss of butoxy or fluorine groups .

How do electronic and steric effects of the butoxy and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

The electron-donating butoxy group (σₚ ≈ -0.32) and electron-withdrawing fluorine atoms (σₚ ≈ +0.34) create a polarized aromatic ring, enhancing electrophilicity at the aldehyde position. Steric hindrance from the bulky butoxy group may slow down reactions requiring planar transition states (e.g., Pd-catalyzed couplings). To mitigate this, use bulky ligands (e.g., XPhos) or elevated temperatures to improve catalyst turnover . Computational modeling (DFT) can predict regioselectivity in reactions like aldol condensations or Grignard additions .

What strategies can resolve discrepancies in reported catalytic efficiencies when using this compound as a precursor in ligand synthesis?

Advanced Research Question

Contradictions in catalytic efficiency often stem from variations in ligand purity, solvent polarity, or metal coordination geometry. Methodological steps include:

- Standardized Purification : Recrystallization from ethanol/water or column chromatography to remove trace impurities .

- Kinetic Studies : Compare turnover frequencies (TOF) under identical conditions (solvent, temperature, catalyst loading) .

- Spectroscopic Monitoring : Use in-situ IR or NMR to track intermediate formation and identify side reactions .

What are the solubility properties of this compound in common organic solvents, and how do they compare to shorter-chain alkoxy analogs?

Basic Research Question

The butoxy group enhances lipophilicity, making the compound soluble in non-polar solvents (e.g., toluene, ether) but less soluble in polar aprotic solvents like DMSO compared to ethoxy analogs (e.g., 4-Ethoxy-2,6-difluorobenzaldehyde). Quantitative solubility data can be determined via gravimetric analysis or HPLC with UV detection . For example, in ethanol, solubility is expected to exceed 50 mg/mL due to the aldehyde’s polarity, whereas solubility in hexane may be <5 mg/mL .

How can computational modeling (e.g., DFT) predict the nonlinear optical properties of this compound, and what experimental validations are required?

Advanced Research Question

Density Functional Theory (DFT) calculations can estimate hyperpolarizability (β) and dipole moments by analyzing electron density distribution. The electron-withdrawing fluorine and electron-donating butoxy groups create a charge-transfer axis, enhancing nonlinear optical (NLO) activity. Experimental validation involves:

- Hyper-Rayleigh Scattering : Measure second-harmonic generation (SHG) efficiency .

- UV-Vis Spectroscopy : Compare calculated vs. observed absorption maxima to refine computational models .

What safety precautions are necessary when handling this compound, based on structural analogs?

Basic Research Question

While specific toxicological data are limited, analogs like 4-(Bromomethyl)benzaldehyde require:

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Cool (2–8°C), dry conditions in amber glass to prevent photodegradation .

What role does the butoxy group play in the crystal packing of this compound, and how can X-ray diffraction studies elucidate this?

Advanced Research Question

The butoxy chain likely induces steric packing constraints, favoring layered or herringbone crystal structures. X-ray diffraction can reveal intermolecular interactions (e.g., C-H···O hydrogen bonds between aldehyde and butoxy groups). Compare with shorter-chain analogs (e.g., 4-Ethoxy-2,6-difluorobenzaldehyde) to assess how alkyl chain length affects lattice energy and melting points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.